molecular formula C14H18BFO4 B15237035 4-Fluoro-5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde

4-Fluoro-5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde

Cat. No.: B15237035
M. Wt: 280.10 g/mol
InChI Key: ZCOQYGWHGXMSIN-UHFFFAOYSA-N
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Description

4-Fluoro-5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde is an organic compound that features a boronic ester group This compound is significant in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds

Preparation Methods

The synthesis of 4-Fluoro-5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde typically involves a two-step substitution reactionThe reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-Fluoro-5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde undergoes several types of chemical reactions:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-Fluoro-5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde involves its ability to participate in Suzuki-Miyaura coupling reactions. The boronic ester group acts as a nucleophile, transferring an organic group to a palladium catalyst, which then forms a new carbon-carbon bond with an electrophile

Comparison with Similar Compounds

Similar compounds to 4-Fluoro-5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde include:

Properties

Molecular Formula

C14H18BFO4

Molecular Weight

280.10 g/mol

IUPAC Name

4-fluoro-5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

InChI

InChI=1S/C14H18BFO4/c1-13(2)14(3,4)20-15(19-13)10-7-11(16)12(18-5)6-9(10)8-17/h6-8H,1-5H3

InChI Key

ZCOQYGWHGXMSIN-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C=O)OC)F

Origin of Product

United States

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